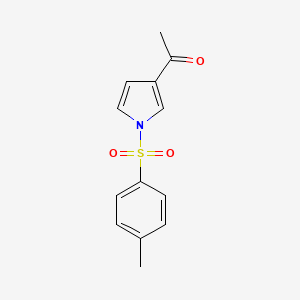

1-(1-Tosyl-1h-pyrrol-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-3-5-13(6-4-10)18(16,17)14-8-7-12(9-14)11(2)15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOSNRLQNYYVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372242 | |

| Record name | 1-tosyl-3-acetylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106058-85-9 | |

| Record name | 1-tosyl-3-acetylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 1 Tosyl 1h Pyrrol 3 Yl Ethanone and Its Analogs

Classical and Contemporary Approaches to N-Tosyl Pyrrole (B145914) Synthesis

The synthesis of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone is typically a two-step process: protection of the pyrrole nitrogen with a tosyl group, followed by the introduction of an acetyl group at the C3 position. The choice of the N-protecting group is critical, as it influences the regioselectivity of subsequent electrophilic substitution reactions.

N-Protection Strategies: Tosylation of the Pyrrole Ring

Electrophilic substitution on an unprotected pyrrole ring predominantly occurs at the C2 position. To direct functionalization to the C3 position, the nitrogen atom is often protected with a bulky or electron-withdrawing group. The tosyl (p-toluenesulfonyl) group serves this purpose effectively. It is not only large enough to sterically hinder the C2 and C5 positions but also sufficiently electron-withdrawing to decrease the nucleophilicity of the adjacent C2 position, thereby favoring substitution at C3.

The N-tosylation of pyrrole to form 1-Tosylpyrrole (also known as 1-(p-Toluenesulfonyl)pyrrole) is a standard procedure in organic synthesis. researchgate.net This transformation is typically achieved by reacting pyrrole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base deprotonates the pyrrole nitrogen, generating the pyrrolide anion, which then acts as a nucleophile, attacking the sulfur atom of the tosyl chloride and displacing the chloride ion.

C3-Acylation of Pyrrole Derivatives for Ethanone (B97240) Moiety Introduction

With the N-tosyl group in place, the next crucial step is the introduction of the ethanone (acetyl) moiety at the C3 position. This is most commonly achieved through electrophilic acylation.

The Friedel-Crafts acylation is a cornerstone method for introducing acyl groups onto aromatic rings, and it has been effectively applied to N-tosylpyrrole. researchgate.net The reaction involves treating N-tosylpyrrole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. nih.govorganic-chemistry.org

A key finding in the acylation of N-p-toluenesulfonylpyrrole is the profound influence of the Lewis acid on the regiochemical outcome. When a strong Lewis acid like AlCl₃ is used in stoichiometric amounts, acylation proceeds with high selectivity for the C3 position. nih.gov Evidence suggests that this is not merely due to steric hindrance but involves the formation of an organoaluminum intermediate. In contrast, the use of weaker Lewis acids, such as tin(IV) chloride (SnCl₄), or less than one equivalent of AlCl₃ leads to an increase in the formation of the C2-acylated product. nih.gov This highlights the careful optimization required to achieve the desired 3-acylpyrrole.

Research has demonstrated that for the Friedel-Crafts acylation of N-tosyl-protected pyrrole, high yields of the 3-acylated product are consistently obtained, particularly with longer chain acid chlorides. researchgate.net For more reactive, shorter-chain acyl chlorides like acetyl chloride, conducting the reaction under inert conditions is crucial to maximize the yield of the desired 3-acetyl derivative. researchgate.net

| Lewis Acid | Equivalents of Lewis Acid | Ratio of 3-acyl to 2-acyl product | Comments |

|---|---|---|---|

| AlCl₃ | 1.0+ | Predominantly 3-acyl | Acylation proceeds via a proposed organoaluminum intermediate. |

| EtAlCl₂ | Not specified | Increased 2-acyl product | Weaker Lewis acid leads to lower C3 selectivity. |

| Et₂AlCl | Not specified | Increased 2-acyl product | Weaker Lewis acid leads to lower C3 selectivity. |

| AlCl₃ | < 1.0 | Increased 2-acyl product | Insufficient Lewis acid fails to drive the reaction through the C3-selective pathway. |

While Friedel-Crafts acylation is a classical approach, modern synthetic chemistry has seen a surge in the development of transition-metal-catalyzed C-H functionalization reactions. researchgate.net These methods offer alternative pathways for forming carbon-carbon bonds directly from C-H bonds, often with high efficiency and selectivity.

However, direct metal-catalyzed C3-acylation of a pre-formed N-tosylpyrrole is less commonly reported than the Friedel-Crafts method. Instead, metal catalysis is prominently featured in constructing the 3-acylpyrrole core from different starting materials. For instance, cooperative catalysis, which combines a metal catalyst and an organocatalyst, has been successfully employed. A notable example involves the reaction of unsaturated ketones with N-substituted propargylated amines, using a copper salt as the metal catalyst and pyrrolidine (B122466) as the organocatalyst, to yield polysubstituted 3-acylpyrroles. mdpi.com Similarly, rhodium-catalyzed transannulation of N-tosyl-1,2,3-triazoles with terminal alkynes provides a route to 1,2,4-trisubstituted pyrroles, demonstrating a sophisticated use of metal catalysis to build the protected pyrrole ring with functionality that can lead to 3-acyl analogs.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for synthesizing complex molecules like 3-acylpyrroles. mdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

Several MCRs have been developed for the synthesis of the 3-acylpyrrole scaffold. One such approach involves the three-component reaction of dimethylacetylene dicarboxylate (DMAD), N-methylhydroxylamine, and various acyl chlorides, catalyzed by potassium bicarbonate, to produce N-methyl-3-acylpyrroles in good yields. While this example yields an N-methyl analog, the principle demonstrates the power of MCRs in assembling the 3-acylpyrrole core. The development of catalytic MCRs provides a powerful and convergent entry into this important class of heterocycles.

One-Pot and Multicomponent Synthesis Approaches

The distinction between multicomponent and one-pot reactions is subtle; MCRs are inherently one-pot processes. This section highlights synthetic strategies that emphasize the efficiency of combining multiple transformations in a single reaction vessel without isolating intermediates, directly leading to 3-acylpyrrole structures.

A prime example is the one-pot synthesis of polysubstituted 3-acylpyrroles from readily available unsaturated ketones and N-substituted propargylated amines. This process proceeds through a cascade of reactions, including an aza-Michael addition and an alkyne carbocyclization, driven by a cooperative catalytic system of pyrrolidine and a copper salt. The sequence is completed by an in-situ oxidation to furnish the aromatic 3-acylpyrrole. This method is notable for its broad substrate scope and scalability, allowing for the gram-scale production of these valuable compounds.

| N-Substituent | Unsaturated Ketone | Catalyst System | Oxidant | Yield |

|---|---|---|---|---|

| Benzyl | Cyclohexenone | Cu(OTf)₂, PPh₃, Pyrrolidine | MnO₂ | 84% |

| Allyl | Cyclohexenone | Cu(OTf)₂, PPh₃, Pyrrolidine | MnO₂ | 61% (gram-scale) |

| Methyl | Cyclohexenone | Cu(OTf)₂, PPh₃, Pyrrolidine | MnO₂ | 72% |

| Propyl | Cyclohexenone | Cu(OTf)₂, PPh₃, Pyrrolidine | MnO₂ | 65% |

| (4-methoxyphenyl)methyl | Cyclohexenone | Cu(OTf)₂, PPh₃, Pyrrolidine | MnO₂ | 55% |

These advanced, one-pot strategies stand in contrast to the more traditional, stepwise approach of N-protection followed by Friedel-Crafts acylation. They offer significant advantages in terms of reduced waste, shorter reaction times, and lower consumption of materials and energy, aligning with the principles of green chemistry.

Van Leusen Pyrrole Synthesis and its Application to TosMIC Derivatives

The Van Leusen pyrrole synthesis is a powerful and widely utilized method for preparing pyrrole derivatives, and it is particularly relevant for the synthesis of molecules bearing a tosyl group. nih.gov This reaction is one of the most convenient methods for synthesizing pyrrole heterocycles due to its operational simplicity, the ready availability of starting materials, and a broad substrate scope. nih.govnih.gov The key reagent in this synthesis is p-toluenesulfonylmethyl isocyanide (TosMIC), a stable, odorless solid that serves as a versatile C1 synthon. organic-chemistry.org

The reaction proceeds via a base-assisted formal [3+2] cycloaddition between TosMIC and a Michael acceptor (an electron-deficient alkene). nih.govresearchgate.netmdpi.com The mechanism begins with the deprotonation of the α-carbon of TosMIC by a base, forming a carbanion. nih.govmdpi.com This enhanced acidity is due to the electron-withdrawing effects of both the sulfonyl and isocyanide groups. mdpi.com The resulting nucleophilic carbanion then attacks the electron-deficient alkene in a Michael addition. mdpi.com This is followed by an intramolecular cyclization and subsequent elimination of the tosyl group (as p-toluenesulfinic acid) to form the aromatic pyrrole ring. nih.gov

This methodology has been successfully applied to synthesize a wide range of 3,4-disubstituted pyrroles, including 3-aroyl-4-heteroarylpyrrole derivatives, which are close analogs of the target compound. researchgate.netmdpi.com The choice of the Michael acceptor, which can contain electron-withdrawing groups like ketones, esters, or nitros, dictates the substitution pattern at the 3- and 4-positions of the resulting pyrrole. nih.gov

Table 1: Key Features of the Van Leusen Pyrrole Synthesis

| Feature | Description |

|---|---|

| Key Reagent | p-Toluenesulfonylmethyl isocyanide (TosMIC) |

| Reaction Type | Base-assisted formal [3+2] cycloaddition |

| Mechanism Steps | 1. Deprotonation of TosMIC2. Michael addition to an electron-deficient alkene3. Intramolecular cyclization4. Elimination of p-toluenesulfinic acid |

| Products | Polysubstituted pyrroles, often 3,4-disubstituted |

| Advantages | Operationally simple, readily available starting materials, broad substrate scope nih.gov |

Cycloaddition Reactions in Pyrrole Synthesis

Beyond the specific [3+2] cycloaddition of the Van Leusen reaction, various other cycloaddition strategies are employed to construct the pyrrole nucleus. researchgate.net These reactions are powerful tools for forming heterocyclic rings with high stereoselectivity and atom economy.

[4+3] Cycloadditions: Pyrrole derivatives can act as the 4-atom (diene) component in [4+3] cycloaddition reactions. thieme-connect.de This approach is a convergent and step-economical method for assembling the 8-azabicyclo[3.2.1]octane framework, which is found in tropane (B1204802) alkaloids. thieme-connect.de However, these reactions can be challenging because the inherent aromaticity of the pyrrole ring must be overcome, which is a dearomatizing process. thieme-connect.de

[2+2+1] Cycloadditions: A multicomponent, titanium-catalyzed formal [2+2+1] reaction of alkynes and diazenes has been developed for the synthesis of polysubstituted pyrroles. nih.gov This method involves a Ti(II)/Ti(IV) redox catalytic cycle, offering a novel pathway to highly substituted pyrrole structures. nih.gov

[4+2] and [2+2] Cycloadditions: While pyrrole is less reactive as a diene compared to furan (B31954) due to its greater aromatic character, it can undergo cycloaddition reactions. thieme-connect.deyoutube.com For instance, it can participate in [2+2] cycloaddition reactions with carbonyl compounds. youtube.com

Formal [4+1] Cycloadditions: A metal-free synthesis of substituted pyrroles from allyl ketones and amines has been established, which proceeds through a formal [4+1] cycloaddition pathway. acs.org The reaction involves thiolative activation of the double bond, nucleophilic addition of an amine, and subsequent internal condensation and aromatization. acs.org

Intramolecular Cyclocondensation Pathways for Substituted Pyrroles

Intramolecular cyclocondensation provides a direct route to substituted pyrroles by forming the ring from a single linear precursor. A notable example is the synthesis of 1,2,5-trisubstituted pyrroles through an intramolecular Wittig reaction. acs.org In this method, the conjugate base of an open-chain Reissert compound analog is added to a vinyltriphenylphosphonium cation. acs.org The resulting adduct undergoes cyclization via an intramolecular Wittig reaction, where a phosphorus ylide reacts with a tertiary amide carbonyl group, followed by the elimination of hydrogen cyanide to yield the pyrrole. acs.org This approach is significant as the reaction of Wittig reagents with the carbonyl group of N,N-disubstituted amides is typically challenging. acs.org Another strategy involves the Lewis acid-mediated intramolecular redox reaction of 2-(3-pyrroline-1-yl)arylaldehydes, which isomerize to form N-aryl pyrroles. nih.gov

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry has introduced advanced techniques that improve the efficiency, selectivity, and environmental footprint of pyrrole synthesis. These include the use of microwave irradiation, sophisticated catalytic systems, and green chemistry principles.

Microwave-Assisted Synthesis of Pyrrole Derivatives

Microwave-assisted organic synthesis has become a popular and effective tool for producing pyrrole derivatives. pensoft.netbenthamdirect.comresearchgate.net This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, higher product yields, easier work-ups, and lower energy consumption. pensoft.netpensoft.net The rapid and uniform heating provided by microwave irradiation can accelerate many of the classical pyrrole syntheses, such as the Paal-Knorr, Hantzsch, and Barton-Zard reactions. pensoft.netpensoft.net For instance, microwave heating has been used to synthesize pyrrole-based compounds by reacting various amines with 2,5-dimethoxytetrahydrofuran, with reaction times as short as 10 minutes. pensoft.net This technology is frequently incorporated into green chemistry protocols, often allowing for reactions to be performed in environmentally benign solvents like water or even under solvent-free conditions. pensoft.netresearchgate.net

Transition-Metal-Catalyzed and Organocatalytic Approaches

Catalysis is at the heart of modern organic synthesis, providing efficient and selective pathways to complex molecules. Both transition metals and small organic molecules (organocatalysts) have been extensively used to catalyze the formation of pyrroles.

Transition-Metal Catalysis: A wide array of transition metals have been found to catalyze pyrrole synthesis from various starting materials.

Zinc and Rhodium: Catalytic amounts of zinc iodide (ZnI2) or rhodium(II) salts can efficiently promote the formation of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles from dienyl azides at room temperature. acs.orgorganic-chemistry.org Zinc iodide is a particularly attractive catalyst as it is cheaper than rhodium while being equally effective. organic-chemistry.org

Ruthenium: Ruthenium-based pincer-type catalysts enable the dehydrogenative coupling of secondary alcohols and amino alcohols to form substituted pyrroles. organic-chemistry.org A general and highly regioselective three-component reaction catalyzed by ruthenium has also been developed, which shows high atom-efficiency and broad substrate tolerance. acs.org

Titanium: As mentioned earlier, titanium catalysts are used in the formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via a redox catalytic cycle. nih.gov

Copper, Palladium, and Iron: Other metals like copper, palladium, and iron have also been employed in various cyclization and coupling reactions to afford the pyrrole core. acs.orgorganic-chemistry.org For example, a copper-catalyzed aerobic oxidative coupling of diols and primary amines provides N-substituted pyrroles at room temperature. organic-chemistry.org

Organocatalysis: Organocatalysis has emerged as a powerful alternative to metal catalysis, aligning with the principles of green chemistry. rsc.org

Amine Catalysis: Simple amines can catalyze the one-pot cascade reaction of substituted 1,4-ketoaldehydes and imines to produce densely substituted 3-formyl pyrroles. rsc.org

Urea Catalysis: Urea has been used as an organocatalyst to activate carbonyl compounds in the Paal–Knorr cycloaddition reaction with amines, proceeding through hydrogen bonding. rsc.org

Phosphine Catalysis: The phosphine-catalyzed [3+2] annulation of an imine and an allene (B1206475) is a highly attractive method for constructing the pyrroline (B1223166) ring, a precursor to pyrroles. orgsyn.org

Table 2: Comparison of Catalytic Approaches for Pyrrole Synthesis

| Catalyst Type | Examples | Reaction Type | Advantages |

|---|---|---|---|

| Transition Metal | ZnI₂, Rh₂(O₂CC₃F₇)₄, Ru-pincer complexes, Ti-complexes | Cyclization of dienyl azides, Dehydrogenative coupling, [2+2+1] cycloaddition | High efficiency, Mild reaction conditions, Broad substrate scope acs.orgorganic-chemistry.orgacs.org |

| Organocatalyst | Amines, Urea, Phosphines | Cascade reactions, Paal-Knorr condensation, [3+2] annulation | Metal-free, Environmentally benign, Readily available catalysts rsc.orgrsc.org |

Solvent Effects and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. tandfonline.comconicet.gov.ar This involves minimizing waste, using less hazardous substances, and improving energy efficiency. In pyrrole synthesis, this has led to the development of more environmentally sustainable protocols.

A major focus of green chemistry is the replacement of volatile and toxic organic solvents. semanticscholar.org Water has been successfully used as a solvent for the Paal-Knorr condensation, with catalysts like iron(III) chloride or in micellar systems using surfactants like sodium dodecyl sulfate (B86663). organic-chemistry.orgtandfonline.com In some cases, reactions can be performed under solvent-free conditions, often aided by microwave irradiation or mechanochemical activation (vibration milling). rsc.orgtandfonline.com The use of biodegradable and reusable catalysts, such as those based on xanthan sulfuric acid or supported on magnetic nanoparticles, further enhances the green credentials of these synthetic methods. tandfonline.comresearchgate.net These approaches not only reduce the environmental impact but can also simplify product purification and lead to higher process efficiency. semanticscholar.orgresearchgate.net

Purification and Isolation Techniques for N-Tosyl Pyrrole Derivatives

The successful synthesis of this compound and its analogs is critically dependent on effective purification and isolation protocols. The crude reaction mixtures often contain unreacted starting materials, reagents, and isomeric byproducts, necessitating robust separation techniques to obtain the target compounds in high purity. The primary methods employed for the purification of N-tosyl pyrrole derivatives are chromatographic techniques, complemented by extraction, washing, and crystallization.

Chromatographic Methods

Flash column chromatography is the most widely reported and effective technique for the purification of N-tosyl pyrrole derivatives. mdpi.comrsc.org The choice of stationary and mobile phases is crucial for achieving optimal separation.

Stationary Phases: Silica (B1680970) gel (40-63 µm or 230–400 Mesh) is the standard stationary phase used for these compounds. mdpi.comacs.orgnih.gov In some cases, neutral or basic aluminum oxide may also be employed. acs.org The selection is typically based on the specific properties of the compound being purified.

Mobile Phases (Eluents): A variety of solvent systems, generally consisting of a non-polar solvent and a more polar solvent, are used to elute the compounds from the column. The polarity of the eluent is often gradually increased to facilitate the separation of components. Common solvent systems include petroleum ether/ethyl acetate (B1210297) and hexanes/ethyl acetate. mdpi.comnih.gov The progress of the separation is monitored by thin-layer chromatography (TLC), often visualized under UV light or by using staining agents like vanillin (B372448) or potassium permanganate. rsc.org

Work-up Procedures

Prior to chromatographic purification, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. This process generally involves:

Diluting the reaction mixture with an organic solvent like dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (EtOAc). mdpi.comrsc.org

Washing the organic phase with water, saturated sodium carbonate (Na₂CO₃) solution to neutralize any acid, and brine to reduce the water content in the organic layer. rsc.orgorganic-chemistry.org

Drying the separated organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). rsc.orgacs.org

Filtering off the drying agent. A filtration aid like celite may be used to remove fine solids. mdpi.comorganic-chemistry.org

Concentrating the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is then subjected to further purification. rsc.orgorganic-chemistry.org

The following table summarizes various chromatographic conditions reported for the purification of different N-tosyl pyrrole derivatives.

| Compound | Purification Method | Stationary Phase | Eluent System | Citation |

|---|---|---|---|---|

| 1-Phenyl-3-tosyl-1H-pyrrole | Flash Chromatography | Silica Gel | Petroleum ether/Ethyl acetate (85:15 to 80:20) | mdpi.com |

| 2-Methyl-5-phenyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | Flash Column Chromatography | Silica Gel | Not specified | rsc.org |

| 2-(4-Methoxyphenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | Flash Column Chromatography | Silica Gel | Petroleum ether:Ethyl acetate (19:1) | rsc.org |

| N-Alkoxycarbonyl Pyrrole Derivatives | Column Chromatography | SiO₂ | Ethyl acetate-Petroleum Ether | organic-chemistry.org |

| Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-thionocarboxylate | Column Chromatography | Silica | 5% Ethyl acetate/Hexanes | nih.gov |

| Pyrrole Sultam Derivatives | Column Chromatography | Silica | Ethyl acetate/Hexanes (2:8) | rsc.org |

Crystallization and Recrystallization

For solid N-tosyl pyrrole derivatives, crystallization or recrystallization is an effective final step to achieve high purity and obtain a crystalline product. After chromatographic purification, the resulting solid can be dissolved in a suitable solvent or solvent mixture (e.g., diethyl ether, or mixtures of ethanol (B145695) and water) and allowed to cool slowly, leading to the formation of pure crystals. acs.org This technique is particularly valuable for industrial-scale purification where chromatography may be less economical. The purity of the final compound is often confirmed by its melting point. nih.gov For instance, N-tosylpyrrolidine calix rsc.orgpyrrole was purified by crystallization from diethyl ether to yield a white solid. acs.org

Distillation

While many N-tosyl pyrrole derivatives are solids at room temperature, purification by distillation under reduced pressure can be a viable option for liquid derivatives or for the removal of volatile impurities from a solid crude product. google.com It is also a common method for purifying pyrrole starting materials before their use in synthesis. google.com

Chemical Reactivity and Mechanistic Investigations of 1 1 Tosyl 1h Pyrrol 3 Yl Ethanone

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

Electrophilic aromatic substitution is a fundamental reaction for pyrroles. However, the presence of the N-tosyl group significantly modifies the standard reactivity and regioselectivity observed in unprotected pyrroles.

Regioselectivity at C3 Position in N-Protected Pyrroles

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. pearson.com Generally, substitution is strongly preferred at the C2 (α) position over the C3 (β) position. This preference is attributed to the greater stabilization of the cationic intermediate (arenium ion) formed during α-attack, which can be described by three resonance structures, compared to the two resonance structures available for β-attack. stackexchange.comonlineorganicchemistrytutor.com

However, when the pyrrole nitrogen is protected with a sterically bulky or electron-withdrawing group, such as the tosyl group, the regioselectivity can be shifted. The introduction of a protecting group can sterically hinder the C2 and C5 positions, making the C3 and C4 positions more accessible to incoming electrophiles. This steric hindrance, combined with the electronic effects of the protecting group, can lead to a preference for substitution at the C3 position.

Influence of Tosyl Group on Reactivity and Selectivity

The tosyl (p-toluenesulfonyl) group is a strong electron-withdrawing group. researchgate.net Its presence on the pyrrole nitrogen has two major consequences:

Decreased Reactivity: The electron-withdrawing nature of the tosyl group significantly reduces the electron density of the pyrrole ring, thereby deactivating it towards electrophilic attack compared to N-alkyl or unprotected pyrroles. researchgate.net This deactivation makes the ring more stable but requires more forcing conditions for substitution reactions to occur.

Altered Regioselectivity: The tosyl group plays a crucial role in directing incoming electrophiles. While N-alkoxycarbonyl protected pyrroles tend to yield 2-acylated products, N-sulfonyl pyrroles like N-tosylpyrrole can lead to 3-acylated isomers. nih.govacs.org This directing effect is valuable for the synthesis of 3-substituted pyrroles, which are less readily accessible from unprotected pyrroles. For instance, the acylation of N-tosyl pyrrole can result in the formation of 3-acyl isomers, sometimes through an initial 2-acylation followed by an acid-catalyzed isomerization. acs.org

The combination of the deactivating and directing effects of the tosyl group allows for more controlled and selective functionalization of the pyrrole core, which is essential in the synthesis of complex molecules. researchgate.net

Nucleophilic Reactions and Transformations of the Ethanone (B97240) Moiety

The ethanone (acetyl) group at the C3 position of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone is a key site for nucleophilic attack. The carbonyl carbon is electrophilic and can react with a wide variety of nucleophiles. Common transformations include:

Reduction: The ketone can be reduced to a secondary alcohol, (1-(1-Tosyl-1H-pyrrol-3-yl)ethanol), using reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation is a standard procedure in organic synthesis. For example, the reduction of N-tosyl pyrrole-2-carboxaldehyde, a related compound, is readily achieved with NaBH₄ in ethanol (B145695). rsc.org

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the carbonyl group can generate tertiary alcohols. This allows for the introduction of various alkyl, aryl, or vinyl groups.

Wittig Reaction: The Wittig reaction can be employed to convert the carbonyl group into an alkene, providing a route to various vinyl-substituted pyrroles.

Condensation Reactions: The α-protons of the ethanone group are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol (B89426) or Claisen-type condensation reactions, enabling the formation of carbon-carbon bonds and the elaboration of more complex side chains.

These reactions highlight the utility of the ethanone group as a synthetic handle for further molecular diversification.

Modifications and Derivatization of the Tosyl Group

The tosyl group is primarily used as a protecting group for the pyrrole nitrogen. Its removal, or "detosylation," is a crucial step in many synthetic sequences to yield the free N-H pyrrole. The N-tosyl group is known for its stability under a variety of conditions, but it can be cleaved when necessary.

A common method for the removal of the N-tosyl group involves treatment with a base. For instance, sodium hydroxide (B78521) in a mixture of methanol (B129727) and water can effectively cleave the tosyl group at room temperature. nih.gov Other reagents that have been successfully used for detosylation include magnesium in methanol and sodium amalgam. The choice of deprotection conditions often depends on the sensitivity of other functional groups present in the molecule.

Reaction Mechanisms and Kinetic Studies

Understanding the mechanisms and kinetics of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. Computational chemistry has become an invaluable tool in this regard.

Computational Chemistry and DFT Calculations in Mechanistic Elucidation

Density Functional Theory (DFT) calculations are widely used to investigate reaction mechanisms, transition states, and the electronic properties of molecules. researchgate.netmdpi.com For N-substituted pyrroles, DFT studies can provide insights into:

Regioselectivity: By calculating the energies of the intermediates and transition states for electrophilic attack at different positions of the pyrrole ring, DFT can explain and predict the observed regioselectivity. acs.org These calculations can quantify the stabilizing effects of resonance and the electronic influence of substituents like the tosyl group.

Reaction Pathways: Computational studies can map out the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. pku.edu.cn For example, DFT calculations have been used to compare the mechanisms of different types of cycloaddition reactions involving pyrrole derivatives. beilstein-journals.org

Electronic Structure: DFT can be used to analyze the charge distribution and molecular orbitals of this compound. mdpi.com This information helps in understanding the molecule's reactivity, such as identifying the most nucleophilic and electrophilic sites. A computational comparison between N-alkoxycarbonyl and N-sulfonyl pyrroles indicated that the nitrogen in the N-sulfonyl derivative is less electron-deficient, partly due to a degree of pyramidalization at the nitrogen atom. acs.org

By combining experimental results with computational data, a more complete and detailed picture of the chemical reactivity of this compound can be achieved.

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and specific reagents play a pivotal role in directing the chemical transformations of this compound, enabling reactions that might otherwise be sluggish or unselective. Transition metal catalysts, in particular, have proven to be indispensable tools for activating and functionalizing this substituted pyrrole.

Palladium catalysts are prominently featured in cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While direct C-H activation and subsequent coupling of this compound are areas of ongoing research, the functionalization of pre-halogenated derivatives is a well-established strategy. For instance, the Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a powerful method for introducing aryl and heteroaryl substituents onto the pyrrole ring. libretexts.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the pyrrole-halide bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the active palladium catalyst. libretexts.org

The choice of ligands for the palladium catalyst is crucial for the efficiency and scope of these coupling reactions. Ligands such as phosphines or N-heterocyclic carbenes stabilize the palladium center and modulate its reactivity, influencing the rates of oxidative addition and reductive elimination. The selection of the base is also critical, as it participates in the transmetalation step.

Beyond palladium catalysis, other transition metals can be envisaged to mediate different transformations. For example, rhodium and iridium catalysts are known to be effective for C-H activation and functionalization reactions. cas.cnrsc.org While specific examples with this compound are not extensively documented, the principles of directed C-H activation could be applied. The acetyl group at the C3 position could potentially act as a directing group, guiding the metal catalyst to functionalize the adjacent C2 or C4 positions.

Organocatalysis, which utilizes small organic molecules as catalysts, presents another avenue for the transformation of this pyrrole derivative. nih.gov For instance, proline and its derivatives have been shown to catalyze enantioselective aldol reactions of related pyrrole-2,3-diones, suggesting that the acetyl group in this compound could be a handle for similar organocatalytic transformations. nih.gov

Functionalization of the Pyrrole Ring at Other Positions

While the C3 position is occupied by the acetyl group, the other positions on the pyrrole ring (C2, C4, and C5) are amenable to functionalization, allowing for the synthesis of a wide range of polysubstituted pyrrole derivatives.

C-H Functionalization Strategies

Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the need for pre-functionalized starting materials, thus improving atom economy. For this compound, the electron-withdrawing nature of the substituents makes the C-H bonds of the pyrrole ring less nucleophilic. However, transition metal-catalyzed C-H activation provides a powerful tool to overcome this challenge. cas.cnrsc.org

Strategies often rely on the use of a directing group to guide the catalyst to a specific C-H bond. While the acetyl group at C3 could potentially direct functionalization to the C2 and C4 positions, the efficiency of this direction can be substrate and catalyst dependent.

Palladium-catalyzed C-H activation is a prominent method. nih.gov The reaction typically involves a Pd(II) catalyst which coordinates to a directing group, followed by cyclometalation to form a palladacycle intermediate. This intermediate can then react with a coupling partner, leading to the functionalized product.

Rhodium and ruthenium catalysts are also widely used for C-H functionalization. cas.cn These metals can operate through various mechanisms, including concerted metalation-deprotonation pathways. The choice of catalyst, ligand, and oxidant is critical in achieving high regioselectivity and yield.

Introduction of Other Substituents (e.g., Alkyl, Aryl, Halogen)

The introduction of a variety of substituents onto the pyrrole ring of this compound can be achieved through several synthetic methodologies.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) serves as a key step for further functionalization, particularly through cross-coupling reactions. Electrophilic halogenating agents can be employed, although the deactivated nature of the ring may require forcing conditions. The regioselectivity of halogenation will be influenced by the directing effects of the existing substituents.

Alkylation: Alkyl groups can be introduced through various methods. One common approach is the Friedel-Crafts alkylation, though this can be challenging on the deactivated pyrrole ring. A more versatile method involves the cross-coupling of a halogenated derivative of this compound with an organometallic reagent containing the desired alkyl group, such as an organozinc or organotin reagent, in the presence of a palladium catalyst.

Arylation: As previously mentioned, the Suzuki-Miyaura coupling is a powerful tool for introducing aryl groups. This typically involves the reaction of a halogenated (e.g., bromo- or iodo-) derivative of this compound with an arylboronic acid or ester. The reaction conditions, including the palladium catalyst, ligand, and base, are crucial for achieving high yields.

A summary of representative arylation reactions on a related tosyl-protected pyrrole system is presented in the table below, illustrating the versatility of palladium-catalyzed cross-coupling.

| Entry | Halogenated Pyrrole | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 3-Iodo-2-formyl-1-tosylpyrrole | Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 85 |

| 2 | 3-Iodo-2-formyl-1-tosylpyrrole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 90 |

| 3 | 3-Iodo-2-formyl-1-tosylpyrrole | 2-Naphthylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 88 |

| 4 | 3-Bromo-2-formyl-1-tosylpyrrole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 75 |

This table is based on data for a structurally related compound and serves as an illustrative example of the potential for Suzuki-Miyaura coupling reactions.

Applications of 1 1 Tosyl 1h Pyrrol 3 Yl Ethanone in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone makes it an ideal starting material for the construction of more intricate heterocyclic frameworks. The acetyl group can participate in a wide range of chemical transformations, while the tosyl group provides stability to the pyrrole (B145914) ring during these reactions and can be removed at a later synthetic stage if desired.

The construction of polycyclic systems containing a pyrrole subunit is a significant area of research, driven by the prevalence of such structures in natural products and pharmaceuticals. This compound has been utilized as a key intermediate in the synthesis of complex polycyclic heteroaromatic compounds. For instance, it can be envisioned as a precursor for the elaboration of pyrrolo-fused quinolines and isoquinolines. mdpi.com The general strategy often involves the transformation of the acetyl group into a more reactive functionality, which can then undergo intramolecular cyclization reactions to form an additional ring fused to the pyrrole core.

A notable application is in the synthesis of N-doped polycyclic heteroaromatic compounds. mdpi.com While the direct use of this compound is not explicitly detailed in the synthesis of pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines, the underlying principle of using functionalized pyrroles as building blocks for such complex systems is well-established. mdpi.com The acetyl group of this compound provides a convenient handle for introducing the necessary side chains required for subsequent cyclization reactions, leading to the formation of these elaborate polycyclic structures.

The synthesis of fused pyrrole systems, where the pyrrole ring is annulated with another heterocyclic or carbocyclic ring, is of great interest in medicinal chemistry due to the diverse pharmacological activities exhibited by these compounds. The reactivity of this compound lends itself well to the construction of such fused systems.

One prominent example is the use of related pyrrole structures in the synthesis of pyrrolin-2-one derivatives. researchgate.net Although not a direct fusion, the oxidation of N-tosylpyrrole can lead to the formation of 1-tosyl-3-pyrrolin-2-one, demonstrating the reactivity of the pyrrole ring itself towards the formation of related heterocyclic cores. researchgate.net Furthermore, the acetyl group of this compound can be a key functional group for building fused systems. For example, it can undergo condensation reactions with suitable bifunctional reagents to construct a new ring fused to the pyrrole nucleus. This approach allows for the synthesis of a variety of fused pyrrole systems with different ring sizes and heteroatom compositions.

Intermediate in Drug Discovery and Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound, as a functionalized pyrrole, is an important intermediate in the discovery and development of new therapeutic agents.

The term "scaffold" in medicinal chemistry refers to the core molecular framework of a compound that is amenable to chemical modification to generate a library of related analogs for biological screening. This compound is an excellent example of such a scaffold. Its structure can be systematically modified to explore the structure-activity relationships (SAR) of a particular class of compounds.

For instance, pyrrole derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrase and HIV-1 gp41. researchgate.netresearchgate.net The synthesis of a series of 1-tosyl-pyrrole and 1-tosyl-pyrrol-2-one derivatives has been reported, with some of these compounds showing potent inhibitory activity against human carbonic anhydrase II (hCA II). researchgate.net While this study did not specifically start from this compound, it highlights the potential of the N-tosyl pyrrole scaffold in designing enzyme inhibitors. The acetyl group on the 3-position of the pyrrole ring in this compound provides a convenient point for diversification, allowing for the introduction of various substituents to optimize the binding affinity and selectivity of the resulting compounds for their biological targets.

The ability to generate a library of analogs from a common intermediate is crucial for the optimization of lead compounds in drug discovery. This compound is an ideal starting material for this purpose. The reactivity of the acetyl group allows for a wide range of chemical transformations, leading to the synthesis of a diverse set of analogs with varied substitution patterns at the 3-position of the pyrrole ring.

For example, the acetyl group can be reduced to an alcohol, which can then be further functionalized. It can also undergo aldol (B89426) condensation reactions with various aldehydes to introduce new carbon-carbon bonds and extend the side chain. Furthermore, the acetyl group can be converted to a haloacetyl group, such as in 2-chloro-1-(1-tosyl-1H-pyrrol-3-yl)ethanone, which is a versatile intermediate for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and ethers, at the position adjacent to the carbonyl group.

A general approach to creating a library of analogs from this compound is outlined in the table below. This table illustrates how different chemical transformations of the acetyl group can lead to a diverse set of substituted pyrrole derivatives, each with the potential for unique biological activity.

| Starting Material | Reagent/Condition | Product Type | Potential for Further Diversification |

| This compound | 1. Halogenating agent (e.g., NBS, NCS) | 1-(2-Halo-1-tosyl-1H-pyrrol-3-yl)ethanone | Nucleophilic substitution with amines, thiols, etc. |

| This compound | 2. Aldehyde, Base (Aldol condensation) | α,β-Unsaturated ketone derivative | Michael addition, reduction, etc. |

| This compound | 3. Reducing agent (e.g., NaBH4) | 1-(1-Tosyl-1H-pyrrol-3-yl)ethanol | Esterification, etherification, oxidation |

| This compound | 4. Grignard reagent | Tertiary alcohol derivative | Dehydration, rearrangement |

This systematic approach to analog synthesis is a cornerstone of modern drug discovery, and this compound provides a valuable platform for such endeavors. mdpi.com

Material Science Applications (Excluding Physical Properties)

While the primary applications of this compound are in the realm of medicinal chemistry, the pyrrole core is also a component of various functional materials. The synthesis of pyrrole-containing polymers and dyes is an active area of research in material science.

The tosyl group in this compound can be removed to yield the free N-H pyrrole, which can then be polymerized through various methods to produce polypyrrole derivatives. The acetyl group at the 3-position can be used to tune the properties of the resulting polymer by introducing specific functional groups. For example, the acetyl group could be transformed into a group that enhances the solubility of the polymer or provides a site for cross-linking.

Furthermore, pyrrole derivatives are known to be precursors for diketopyrrolopyrrole (DPP) pigments and dyes, which are used in a variety of applications, including organic electronics. researchgate.net While the direct synthesis of DPPs from this compound is not a common route, the functionalized pyrrole core of this compound could potentially be incorporated into novel dye structures. The acetyl group offers a reactive site for the construction of extended conjugated systems, which are essential for the color and electronic properties of dyes.

Potential in Electronic Transport Compounds

Pyrrole-based materials are increasingly recognized for their excellent semiconducting properties, making them promising candidates for applications in organic electronics such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net The inherent electron-rich nature of the pyrrole ring facilitates charge transport, a key requirement for semiconducting materials. researchgate.net

The subject compound, this compound, serves as a key intermediate for the synthesis of more complex, functionalized pyrrole derivatives tailored for electronic applications. The tosyl group, a common protecting group in pyrrole chemistry, plays a crucial role by reducing the reactivity of the pyrrole ring, thereby enabling selective functionalization at other positions. researchgate.net This controlled reactivity is essential for constructing the well-defined molecular architectures required for efficient electronic transport.

The acetyl group at the 3-position can be readily modified through various organic reactions, such as aldol condensations or Knoevenagel condensations, to extend the π-conjugation of the system. This extension of conjugation is a fundamental strategy for tuning the HOMO/LUMO energy levels and thus the bandgap of organic semiconductors, directly impacting their performance in electronic devices. Subsequent removal of the tosyl group can yield N-H pyrrole derivatives capable of forming hydrogen-bonded networks, which can further enhance intermolecular charge transport pathways.

Table 1: Key Properties of this compound

| Property | Value | Reference |

| CAS Number | 106058-85-9 | sigmaaldrich.com |

| Molecular Formula | C13H13NO3S | chemscene.com |

| Molecular Weight | 263.31 g/mol | chemscene.com |

| Physical Form | Light yellow to Yellow to Brown Solid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

Photoactive Compounds

Substituted pyrroles have demonstrated significant potential as photoactive compounds, with their photophysical properties being tunable through chemical modification. nih.govnih.gov The pyrrole moiety can act as a core chromophore, and its interaction with light can be modulated by the introduction of various functional groups.

The acetyl group in this compound provides a reactive handle for the introduction of photoactive moieties or for the extension of the conjugated system to create novel dyes and photofunctional materials. For instance, condensation reactions at the acetyl group can lead to the formation of chalcone-like structures or other extended π-systems, which are known to exhibit interesting photophysical properties such as fluorescence and solvatochromism. nih.gov

Furthermore, the photooxidation of pyrrole derivatives has been a subject of study, revealing complex reaction pathways that can lead to the formation of various oxygenated products. nih.gov Understanding and controlling these photochemical reactions are crucial for designing stable photoactive materials or for utilizing them in photodynamic therapy or photocatalysis. The tosyl group in this compound can influence the photochemical stability and reaction pathways of the pyrrole ring.

Ligand Design in Coordination Chemistry

Pyrrole-based structures are integral components in the design of versatile ligands for coordination chemistry, capable of binding to a wide range of metal ions. acs.orgacs.orgnih.gov The nitrogen atom of the pyrrole ring, along with other donor atoms introduced through substitution, can create specific binding pockets for metal coordination.

This compound can be elaborated into multidentate ligands. The acetyl group can be converted into an oxime, hydrazone, or Schiff base, introducing additional nitrogen and oxygen donor atoms. These modifications allow for the synthesis of ligands with varying coordination numbers and geometries, tailored for specific metal ions.

The tosyl group, while primarily serving as a protecting group, can also influence the electronic properties of the resulting ligand and, consequently, the properties of the metal complex. After the ligand synthesis, the tosyl group can be removed to generate an N-H pyrrole ligand. The pyrrole N-H bond can participate in hydrogen bonding, influencing the supramolecular assembly of the coordination complexes, or it can be deprotonated to act as an anionic donor site, leading to the formation of neutral or anionic metal complexes with distinct reactivity and stability. acs.org The ability to fine-tune the ligand framework through modifications of this compound makes it a valuable precursor for developing novel catalysts, sensors, and metal-containing materials.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Structural Features Influencing Chemical Reactivity

The chemical reactivity of 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone is intrinsically linked to the electronic and steric properties of its core components: the pyrrole (B145914) ring, the N-tosyl group, and the 3-acetyl group. The tosyl group, being strongly electron-withdrawing, significantly modulates the electronic character of the pyrrole ring. nih.gov This deactivation of the aromatic system influences its susceptibility to electrophilic substitution and enhances the acidity of the pyrrole ring protons.

A key reaction demonstrating the reactivity influenced by the tosyl group is the Van Leusen pyrrole synthesis, a powerful method for constructing pyrrole rings. nih.govmdpi.comwikipedia.org This reaction often utilizes tosylmethyl isocyanide (TosMIC), where the tosyl group stabilizes an adjacent carbanion, facilitating its addition to electrophiles like α,β-unsaturated ketones. nih.gov The subsequent elimination of the tosyl group is a crucial step in the formation of the pyrrole ring. nih.govwikipedia.org While this compound is a product rather than a reactant in this specific synthesis, the principles highlight the tosyl group's capacity to control reactivity at adjacent positions.

The acetyl group at the 3-position further influences the molecule's reactivity. As a deactivating group, it directs electrophilic aromatic substitution to the C4 and C5 positions of the pyrrole ring. The carbonyl group itself is a site for nucleophilic attack, allowing for a range of transformations such as reductions, condensations, and additions.

Impact of Substituent Effects on Synthetic Outcomes

The synthetic routes leading to and from this compound are highly sensitive to the nature and position of substituents on the pyrrole ring and any reacting partners. In syntheses analogous to the Van Leusen reaction, the nature of the Michael acceptor, which would correspond to a precursor for the acetylpyrrole, plays a critical role in determining the reaction's success and yield.

For instance, in the synthesis of substituted pyrroles via [3+2] cycloaddition reactions, the electronic nature of substituents on the alkene partner significantly affects the reaction outcome. Electron-withdrawing groups on the alkene, such as keto or ester groups, are essential for the initial Michael addition step with the TosMIC anion. nih.gov The relative reactivity of these groups can also influence the reaction pathway; for example, a keto group is generally more reactive than an ester group. nih.gov

Furthermore, steric hindrance from bulky substituents on either the pyrrole precursor or the reacting species can dramatically alter the course of a reaction, potentially leading to lower yields or favoring the formation of alternative products. jocpr.com The table below illustrates hypothetical yields for the synthesis of 3-acetyl-1-tosylpyrrole derivatives based on the electronic nature of a substituent 'R' on a generic Michael acceptor, drawing from established principles of substituent effects in similar reactions.

Table 1: Hypothetical Yields of this compound Analogues Based on Substituent Effects

| Substituent (R) on Michael Acceptor | Electronic Effect | Expected Yield (%) |

|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | 85-95 |

| -CN | Electron-Withdrawing | 80-90 |

| -CO₂CH₃ | Electron-Withdrawing | 75-85 |

| -Ph | Weakly Electron-Withdrawing/Donating | 60-70 |

| -OCH₃ | Electron-Donating | 40-50 |

This table demonstrates that stronger electron-withdrawing groups on the reaction partner generally lead to higher synthetic yields in reactions like the Van Leusen synthesis. Conversely, electron-donating groups can disfavor the initial nucleophilic attack, resulting in lower yields.

Role of the Tosyl Group in Modulating Molecular Interactions

The tosyl group in this compound is not merely a passive substituent; it actively participates in and modulates a variety of non-covalent molecular interactions. The sulfonyl group, with its polarized S=O bonds, is a potent hydrogen bond acceptor. This capability allows the molecule to engage in intermolecular hydrogen bonding with suitable donor molecules, influencing its solubility, crystal packing, and interactions with biological targets.

Computational studies on related N-tosylated compounds have highlighted the importance of weak hydrogen bonds, such as C-H···O=S interactions. These interactions, while individually weak, can collectively contribute significantly to the conformational stability of a molecule or a catalyst-substrate complex. In the context of catalysis, the tosyl group's oxygen atoms can act as Lewis basic sites, coordinating to metal centers or other Lewis acidic species, thereby influencing the stereochemical outcome of a reaction.

The aromatic ring of the tosyl group also introduces the possibility of π-π stacking interactions with other aromatic systems. These interactions are crucial in determining the solid-state architecture of the compound and can play a role in its binding to macromolecules. The combination of hydrogen bonding and π-stacking capabilities makes the tosyl group a versatile tool for fine-tuning the intermolecular interaction profile of a molecule.

Conformational Analysis and its Implications for Reactivity

Computational and spectroscopic studies on related 2-acylpyrroles have shown a preference for a syn conformation, where the carbonyl group is oriented towards the pyrrole nitrogen, over the anti conformation. longdom.org This preference is often attributed to favorable electrostatic interactions. In the case of this compound, the bulky and electron-withdrawing tosyl group at the N1 position would likely influence the rotational barrier and the relative stability of the syn and anti conformers of the 3-acetyl group.

The conformation of the acetyl group has direct implications for its reactivity. For a nucleophilic attack to occur at the carbonyl carbon, the nucleophile must approach along a specific trajectory (the Bürgi-Dunitz angle). Steric hindrance from the adjacent pyrrole ring or the tosyl group in certain conformations could impede this approach, thereby reducing the reactivity of the carbonyl group.

The orientation of the tosyl group relative to the pyrrole ring also impacts the molecule's electronic properties and steric accessibility. The interplay between the rotational preferences of the tosyl and acetyl groups determines the dominant conformation in solution, which in turn dictates the molecule's chemical behavior.

Advanced Characterization Techniques for 1 1 Tosyl 1h Pyrrol 3 Yl Ethanone and Its Derivatives

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the structure of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone. Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the tosyl group, the pyrrole (B145914) ring, and the acetyl group. The aromatic protons of the tosyl group would appear as doublets in the downfield region, typically between 7.30 and 7.80 ppm. The protons on the pyrrole ring would also resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the tosyl and acetyl groups. The methyl protons of the acetyl group would appear as a singlet further upfield, likely around 2.40 ppm, and the methyl protons of the tosyl group would also present as a singlet in a similar region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The carbons of the pyrrole and tosyl aromatic rings would appear in the 110-150 ppm region. The methyl carbons of the acetyl and tosyl groups would have characteristic upfield shifts.

A representative, though not specific, dataset for a related pyrrole derivative, Ethyl 2,5-dimethyl-1-tosyl-1H-pyrrole-3-carboxylate, shows characteristic shifts that can be used for comparison. sigmaaldrich.com For this similar compound, the tosyl group's methyl carbon appears at 21.6 ppm, and the aromatic carbons of the tosyl group are observed at 126.5, 130.1, 136.7, and 145.1 ppm. sigmaaldrich.com The pyrrole ring carbons resonate at 112.3, 115.7, 131.6, and 138.6 ppm. sigmaaldrich.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrrole H | ~6.8 - 7.5 | m |

| Tosyl Ar-H | ~7.3 - 7.8 | d |

| Acetyl CH₃ | ~2.4 | s |

| Tosyl CH₃ | ~2.4 | s |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C=O | ~195 |

| Pyrrole C | ~110 - 140 |

| Tosyl Ar-C | ~127 - 145 |

| Acetyl CH₃ | ~25 |

| Tosyl CH₃ | ~21 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₃NO₃S), the expected exact mass is approximately 263.06 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation patterns would likely involve the cleavage of the tosyl group (m/z 155) and the acetyl group (m/z 43), providing further structural evidence.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong absorption band around 1660-1680 cm⁻¹ would indicate the presence of the conjugated ketone (C=O) of the acetyl group. The sulfonyl group (SO₂) of the tosyl moiety would show characteristic strong absorptions in the regions of 1340-1380 cm⁻¹ (asymmetric stretching) and 1150-1190 cm⁻¹ (symmetric stretching). Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1660-1680 | Strong |

| SO₂ (asymmetric) | 1340-1380 | Strong |

| SO₂ (symmetric) | 1150-1190 | Strong |

| Aromatic C-H | >3000 | Medium-Weak |

| Aliphatic C-H | <3000 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density to determine the precise arrangement of atoms in three-dimensional space. While this compound is described as a solid, specific crystallographic data is not found in the available literature. sigmaaldrich.com Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would yield detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state. This would unambiguously confirm the molecular structure and provide insights into its packing in the crystal lattice. For instance, a study on the related compound 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone revealed a planar molecular conformation and intermolecular N—H⋯O hydrogen bonding.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of this compound and its derivatives, as well as for assessing their purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like formic or phosphoric acid, would be suitable for analysis. The purity is determined by the relative area of the main peak in the chromatogram.

Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions that synthesize this compound and for preliminary purity checks. The compound's retention factor (Rf) on a silica (B1680970) gel plate with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be a characteristic property.

Column chromatography, using silica gel as the stationary phase, is a standard method for the purification of this compound on a preparative scale. The choice of eluent would be guided by TLC analysis to effectively separate the desired product from any impurities or unreacted starting materials.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of environmentally benign and efficient processes. For 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone, research should pivot towards green chemistry principles. nih.govacs.org This includes the exploration of solvent-free reaction conditions, the use of recyclable catalysts, and the application of energy-efficient methods like microwave or ultrasound-assisted synthesis. lucp.net

Current synthetic strategies often rely on traditional methods that may involve harsh conditions or generate significant waste. Future research could focus on one-pot multicomponent reactions, which offer a streamlined approach to building molecular complexity from simple precursors, thereby improving atom economy and reducing purification steps. lucp.net The development of continuous-flow processes also presents an attractive avenue for a safer, more scalable, and sustainable production of this compound and its derivatives. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction selectivity. | Optimization of reaction parameters (temperature, time, power) for the synthesis of this compound. |

| Ultrasound-Assisted Synthesis | Increased reaction rates, improved mass transfer. lucp.net | Investigation of the effect of ultrasonic irradiation on the formation of the pyrrole (B145914) ring. |

| Solvent-Free Reactions | Reduced environmental impact, simplified work-up procedures. mdpi.com | Exploration of solid-state or neat reactions for the synthesis. |

| Continuous-Flow Synthesis | Improved safety, scalability, and process control. researchgate.net | Design and optimization of a continuous-flow reactor for the synthesis. |

| Multicomponent Reactions | High atom economy, operational simplicity, and diversity of accessible structures. lucp.net | Development of novel multicomponent strategies for the one-pot synthesis of functionalized this compound derivatives. |

Exploration of New Reactivity Modes and Transformations

The reactivity of this compound is largely dictated by its functional groups: the tosyl-protected pyrrole ring and the acetyl group. The tosyl group, while serving as a protecting group, also influences the electronic properties of the pyrrole ring, opening up avenues for unique chemical transformations. researchgate.net

Future research should systematically investigate the reactivity of both the pyrrole core and its substituents. This includes exploring novel C-H functionalization reactions on the pyrrole ring, which would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials. researchgate.net The acetyl group provides a handle for a variety of transformations, such as aldol (B89426) condensations, Knoevenagel condensations, and the synthesis of more complex side chains. A recent study on the reaction of 2-(acylethynyl)pyrroles with tosylmethylisocyanide (TosMIC) has revealed new functionalities of this popular reagent, suggesting that similar novel reactivity could be discovered for 3-acetylpyrroles. rsc.org

Application in Catalysis and Other Interdisciplinary Fields

The inherent structure of this compound makes it a candidate for applications beyond traditional organic synthesis. The nitrogen atom in the pyrrole ring and the oxygen atom of the acetyl group can act as coordination sites for metal ions, suggesting its potential use in the development of novel catalysts. rsc.org

The electrochemical properties of tosyl-pyrrole derivatives also warrant investigation. For instance, poly(pyrrol-2-ylium tosylate) has been synthesized electrochemically and its physical and mechanical properties studied, indicating potential applications in materials science, such as in conducting polymers or as components in electronic devices. ibm.comacs.org The unique combination of the electron-withdrawing tosyl group and the conjugated pyrrole system could lead to interesting optical or electronic properties, making it a target for investigation in the field of functional materials.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. nih.gov In the context of this compound, advanced computational modeling can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets. nih.gov

Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions and the synthesis of novel derivatives. nih.gov Molecular docking studies could be used to explore the potential of its derivatives as inhibitors of specific enzymes, such as carbonic anhydrases, as has been shown for other tosyl-pyrrole derivatives. nih.govresearchgate.net Furthermore, machine learning algorithms could be trained on existing data to predict the properties and activities of new, unsynthesized derivatives, accelerating the discovery of compounds with desired functionalities. nih.gov

Derivatization for Enhanced or Modified Properties

The strategic modification of the this compound scaffold through derivatization holds significant promise for tailoring its properties for specific applications. Structure-activity relationship (SAR) studies are crucial in this regard, providing a systematic way to understand how changes in the molecular structure affect its biological activity or material properties. nih.govdrugdesign.org

Q & A

Q. What are the optimal synthetic routes for 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves acylation of a substituted pyrrole using acetyl chloride or analogous reagents. Key factors include:

-

Catalyst selection : Lewis acids like AlCl₃ (for Friedel-Crafts acylation) improve electrophilic substitution efficiency .

-

Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions, such as over-acylation or ring degradation .

-

Solvent choice : Anhydrous dichloromethane or toluene ensures compatibility with moisture-sensitive reagents .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization isolates the product .

Table 1 : Representative Reaction Conditions from Analogous Compounds

Parameter Example Conditions Source Catalyst AlCl₃ (1.2 equiv) Temperature 0°C → RT, 12 hr Solvent Dry DCM Yield 65–78%

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:

- ¹H/¹³C NMR : Identifies proton environments (e.g., tosyl group protons at δ 2.4–2.6 ppm, pyrrole ring protons at δ 6.5–7.2 ppm) .

- IR Spectroscopy : Confirms ketone C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .

- HPLC/GC-MS : Validates purity (>95%) and molecular ion peaks .

- Melting Point : Consistency with literature values reduces polymorphism concerns .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability is influenced by substituents (e.g., tosyl groups enhance steric protection). Best practices include:

- Storage : −20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

- Light sensitivity : UV/Vis monitoring detects photodegradation; avoid prolonged light exposure .

- Hydrolytic stability : Assess via accelerated aging in buffered solutions (pH 3–10) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or intermolecular interactions for this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry (e.g., Gaussian09) to study electrophilic/nucleophilic sites on the pyrrole ring .

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .

- Crystallography : SHELX programs refine X-ray structures to resolve torsional angles and packing motifs .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response profiling : Use IC₅₀/EC₅₀ assays across multiple cell lines to distinguish selective toxicity .

- Metabolic stability assays : Liver microsome studies identify rapid degradation pathways that may skew bioactivity .

- Epistatic analysis : CRISPR screening identifies genetic modifiers of compound efficacy .

Q. How can multi-step synthetic pathways be designed to introduce functional groups for SAR studies?

- Methodological Answer :

- Retrosynthetic planning : Prioritize orthogonal protecting groups (e.g., tosyl for N-protection, acetyl for ketone stability) .

- Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig reactions introduce aryl/heteroaryl substituents .

- Post-functionalization : Reductive amination or click chemistry adds polar groups to enhance solubility .

Q. What experimental controls are critical when studying this compound’s role in catalytic systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.